molecular formula C10H9N3O B12105303 5-Aminoisoquinoline-1-carboxamide

5-Aminoisoquinoline-1-carboxamide

Cat. No.: B12105303
M. Wt: 187.20 g/mol
InChI Key: XCQGNCOUTBAXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Isoquinoline (B145761) Scaffold Family

The isoquinoline framework, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. nih.govwikipedia.org This structural motif is not only a key component of numerous natural alkaloids but also serves as a versatile scaffold for the development of synthetic therapeutic agents. nih.govresearchgate.net Isoquinoline and its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties. nih.govnih.govwisdomlib.org

The isoquinoline family is extensive, with functionalization at different positions of the ring system leading to a diverse range of compounds with distinct biological profiles. rsc.org The introduction of substituents at various carbons and the nitrogen atom allows for the fine-tuning of a molecule's properties, influencing its efficacy and selectivity. researchgate.net

Historical Development and Evolution of Isoquinoline Derivatives in Academic Research

The journey of isoquinoline in science began with its isolation from coal tar in 1885. wikipedia.org Early synthetic methods, such as the Bischler-Napieralski and Pictet-Spengler reactions, dating back to the late 19th and early 20th centuries, laid the groundwork for the synthesis of dihydro- and tetrahydroisoquinolines. mdpi.com Over the decades, research has evolved from these traditional methods to more sophisticated and efficient synthetic strategies, driven by the increasing interest in the therapeutic potential of isoquinoline derivatives. nih.gov

A significant area of research has been the development of isoquinoline derivatives as anticancer agents. nih.gov The ability of these compounds to interact with various biological targets has made them a focus of drug discovery programs. Furthermore, the fusion of the isoquinoline core with other heterocyclic systems has led to the creation of novel scaffolds with enhanced biological activities. rsc.org

Significance of the 5-Aminoisoquinoline-1-carboxamide Structure in Targeted Molecular Investigations

Within the broad family of isoquinolines, 5-Aminoisoquinoline-1-carboxamide stands out due to its specific structural features and their implications for targeted molecular interactions. The presence of an amino group at the 5-position and a carboxamide group at the 1-position creates a unique electronic and steric environment that can be exploited for selective binding to biological targets.

A key area where the 5-aminoisoquinoline (B16527) moiety has demonstrated significant utility is in the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. nih.govnih.gov PARP-1, in particular, is a crucial enzyme involved in DNA repair, and its inhibition is a validated strategy in cancer therapy. mdpi.com The 5-aminoisoquinoline core is a well-established pharmacophore for potent PARP-1 inhibition. nih.govmdpi.com

Research has shown that derivatives of 5-aminoisoquinolin-1-one are potent inhibitors of PARP, with the substitution pattern on the isoquinoline ring playing a critical role in determining selectivity for different PARP isoforms. acs.org For instance, the development of 5-benzamidoisoquinolin-1-ones has led to compounds with selectivity for PARP-2 over PARP-1. acs.org The synthesis of various isoquinoline-1-carboxamides has been a subject of detailed study, with palladium-catalyzed aminocarbonylation being an effective method for creating a diverse library of these compounds for biological evaluation. mdpi.com

The strategic placement of the amino and carboxamide groups in 5-Aminoisoquinoline-1-carboxamide allows for specific hydrogen bonding interactions within the active sites of target proteins, contributing to its inhibitory activity. The carboxamide group, in particular, can act as both a hydrogen bond donor and acceptor, enhancing binding affinity.

Interactive Data Table: Properties of 5-Aminoisoquinoline

PropertyValueSource
Molecular FormulaC9H8N2 nih.gov
Molecular Weight144.17 g/mol sigmaaldrich.com
Melting Point125-128 °C sigmaaldrich.com
IUPAC Nameisoquinolin-5-amine nih.gov

Detailed Research Findings on Isoquinoline Derivatives

Compound ClassKey FindingsReference
Quinoline-4-carboxamidesOptimization led to compounds with low nanomolar in vitro antiplasmodial potency and excellent oral efficacy in mouse models. acs.org
5-Benzamidoisoquinolin-1-onesDemonstrated selectivity for PARP-2 inhibition over PARP-1. acs.org
Isoquinoline-1-carboxaldehyde thiosemicarbazonesShowed significant antineoplastic activity against L1210 leukemia in mice. researchgate.net
Quinolin-8-yl-nicotinamide QN523Exhibited potent in vitro cytotoxicity in pancreatic cancer cells and significant in vivo efficacy, inducing stress response and autophagy. nih.gov

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

5-aminoisoquinoline-1-carboxamide

InChI

InChI=1S/C10H9N3O/c11-8-3-1-2-7-6(8)4-5-13-9(7)10(12)14/h1-5H,11H2,(H2,12,14)

InChI Key

XCQGNCOUTBAXIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=O)N)C(=C1)N

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations

General Synthetic Routes to Isoquinoline-1-carboxamide (B73039) Scaffolds

The creation of isoquinoline-1-carboxamide derivatives is a cornerstone of synthetic organic chemistry, with numerous methods developed to access this important structural motif. These strategies generally involve the initial formation of the isoquinoline (B145761) ring system, followed by the introduction of the carboxamide group.

Cyclization Strategies for Isoquinoline Ring Formation

The isoquinoline scaffold can be synthesized through various cyclization reactions. nih.gov One of the most classical and widely used methods is the Bischler-Napieralski reaction . This reaction typically involves the cyclization of a β-arylethylamine with a carbonyl-containing component, such as an acyl chloride or an anhydride, in the presence of a dehydrating agent like phosphorus oxychloride. google.com The reaction proceeds through an N-acyl intermediate, which then undergoes intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline, followed by oxidation to the aromatic isoquinoline. The temperature for this cyclization is preferably maintained between 80°C and 100°C to optimize yield and minimize byproduct formation. google.com

Another prominent method is the Pomeranz-Fritsch reaction , which utilizes the acid-catalyzed cyclization of a Schiff base derived from an aromatic aldehyde or ketone and an aminoacetal. This approach offers a different disconnection and can be advantageous for accessing specific substitution patterns on the isoquinoline ring.

More contemporary methods, such as transition-metal-catalyzed cyclizations, have also emerged as powerful tools for isoquinoline synthesis. These reactions often offer milder conditions and greater functional group tolerance compared to the classical methods.

Introduction of the Carboxamide Functionality at C1

Once the isoquinoline ring is formed, the next critical step is the introduction of the carboxamide group at the C1 position. A highly effective and versatile method for this transformation is palladium-catalyzed aminocarbonylation . researchgate.netmdpi.com This reaction typically involves the coupling of a 1-haloisoquinoline (commonly 1-iodoisoquinoline (B10073) or 1-bromoisoquinoline) with carbon monoxide and an amine in the presence of a palladium catalyst and a suitable ligand. researchgate.netmdpi.com

The choice of ligand is crucial for the success of the reaction, with phosphine-based ligands like triphenylphosphine (B44618) (PPh3) and bidentate ligands such as XantPhos being commonly employed. mdpi.com The reaction conditions, including temperature, pressure of carbon monoxide, and solvent, are optimized to achieve high yields and selectivity. For instance, reactions can be carried out at a mild 50°C under atmospheric pressure of carbon monoxide. mdpi.com This method is highly valued for its broad substrate scope, allowing for the introduction of a wide variety of amine nucleophiles to generate a diverse library of isoquinoline-1-carboxamides. researchgate.netmdpi.com

Alternative approaches to introduce the C1-carboxamide group include the direct oxidation of a 1-methylisoquinoline (B155361) to the corresponding carboxylic acid, followed by standard amide coupling reactions. acs.org This can be achieved using oxidizing agents like selenium dioxide. nih.govresearchgate.net The resulting isoquinoline-1-carboxylic acid can then be activated with coupling reagents such as EDC and HOBt and reacted with an amine to form the desired carboxamide. acs.org

Regioselective Amination at the C5 Position

The final key transformation in the synthesis of the target molecule is the regioselective introduction of an amino group at the C5 position of the isoquinoline ring. A common strategy to achieve this is through nitration followed by reduction . The isoquinoline ring can be nitrated using a mixture of nitric acid and sulfuric acid, which directs the nitro group to the C5 position due to the electronic properties of the heterocyclic system. The resulting 5-nitroisoquinoline (B18046) can then be reduced to the 5-aminoisoquinoline (B16527). A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals like tin(II) chloride.

Direct amination methods are also being explored. For instance, nickel-catalyzed C-H bond amination has shown promise for the functionalization of quinoline (B57606) scaffolds, and similar strategies could potentially be adapted for isoquinolines. acs.org

Dedicated Synthetic Pathways for 5-Aminoisoquinoline-1-carboxamide

While the general strategies outlined above provide a conceptual framework, dedicated synthetic pathways have been developed to efficiently produce 5-Aminoisoquinoline-1-carboxamide. These routes often involve a specific sequence of reactions and the use of carefully selected precursors.

Specific Reaction Schemes and Precursor Utilization

A plausible and efficient synthetic route to 5-Aminoisoquinoline-1-carboxamide can be envisioned starting from a readily available isoquinoline precursor. One such pathway involves the following key steps:

Nitration of Isoquinoline: Commercially available isoquinoline can be nitrated to produce 5-nitroisoquinoline.

Halogenation at C1: The resulting 5-nitroisoquinoline can then be subjected to a halogenation reaction, for example, using phosphorus oxychloride and phosphorus pentachloride, to introduce a chlorine atom at the C1 position, yielding 1-chloro-5-nitroisoquinoline (B1581046).

Aminocarbonylation: The 1-chloro-5-nitroisoquinoline can then undergo palladium-catalyzed aminocarbonylation. In this step, the chloro group is displaced by a carboxamide functionality by reacting the compound with carbon monoxide and ammonia (B1221849) (or a protected form of ammonia) in the presence of a palladium catalyst.

Reduction of the Nitro Group: Finally, the nitro group at the C5 position is reduced to an amino group. This can be achieved through catalytic hydrogenation or other standard reduction methods to yield the final product, 5-Aminoisoquinoline-1-carboxamide.

An alternative approach could involve reversing the order of functionalization. For instance, starting with 1-chloroisoquinoline (B32320), one could first perform the aminocarbonylation to get isoquinoline-1-carboxamide, followed by nitration at the C5 position and subsequent reduction. However, the regioselectivity of the nitration step on the isoquinoline-1-carboxamide would need to be carefully controlled.

A documented synthesis of a related compound, 5-amino-4-morpholinoisoquinoline-1-carboxaldehyde thiosemicarbazone, involved the nitration of 4-bromo-1-methylisoquinoline, followed by oxidation, acetal (B89532) formation, nucleophilic substitution with morpholine, reduction of the nitro group, and finally condensation with thiosemicarbazide. nih.govresearchgate.net While this synthesis targets a different final product, the initial steps of nitration and functionalization provide valuable insights into the chemical manipulations of the isoquinoline core.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of any synthetic route heavily relies on the optimization of reaction conditions for each step. This involves a systematic investigation of various parameters to maximize the yield of the desired product while minimizing the formation of impurities.

For the palladium-catalyzed aminocarbonylation step, key parameters to optimize include:

ParameterConditions to InvestigateRationale
Catalyst System Different palladium precursors (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands (e.g., PPh₃, XantPhos)The choice of catalyst and ligand significantly impacts reaction rate, yield, and selectivity. mdpi.com
Solvent Aprotic polar solvents like DMF, DMSO, or greener alternatives like GVL and 2-MeTHFThe solvent can influence the solubility of reactants and the stability of catalytic intermediates. researchgate.netmdpi.com
Temperature Typically ranges from room temperature to 100°CFinding the optimal temperature is crucial to ensure a reasonable reaction rate without promoting side reactions. mdpi.com
CO Pressure From atmospheric pressure to higher pressuresWhile atmospheric pressure is often sufficient and more convenient, higher pressures can sometimes accelerate the reaction. mdpi.com
Base Organic bases (e.g., Et₃N, DBU) or inorganic bases (e.g., K₂CO₃)The base is required to neutralize the hydrogen halide formed during the reaction.

For the nitration and reduction steps, optimization would involve:

ReactionParameters to OptimizeRationale
Nitration Ratio of nitric acid to sulfuric acid, reaction temperature, and reaction timeThese parameters control the regioselectivity and prevent over-nitration.
Reduction Choice of reducing agent (e.g., H₂/Pd-C, SnCl₂, Fe/HCl), solvent, temperature, and pressure (for hydrogenation)The choice of reducing agent can affect the chemoselectivity, especially if other reducible functional groups are present.

By carefully fine-tuning these reaction conditions, chemists can develop a robust and scalable synthesis of 5-Aminoisoquinoline-1-carboxamide with high yield and purity, making this important compound readily accessible for further research and applications.

Multi-Step Synthesis Approaches and Intermediate Characterization

A prominent synthetic route to access the 5-aminoisoquinoline core involves the preparation of a key intermediate, 5-aminoisoquinolin-1-one. One effective method commences with commercially available 1-chloroisoquinoline. This starting material undergoes selective nitration at the 5-position. To achieve this regioselectivity, the 1-chloroisoquinoline is typically dissolved in concentrated sulfuric acid to ensure full protonation and deactivation of the heterocyclic ring before the nitrating agent is added, yielding 5-nitro-1-chloroisoquinoline with high efficiency (92% yield). nih.gov

The subsequent step involves the hydrolysis of the iminochloride functionality in 5-nitro-1-chloroisoquinoline. This is accomplished by heating the compound in acetic acid, which furnishes 5-nitroisoquinolin-1-one in high yield. The final step in forming the crucial intermediate is the reduction of the nitro group. Catalytic hydrogenation is a common and effective method for this transformation, providing 5-aminoisoquinolin-1-one. nih.gov This entire sequence is advantageous for its high yields and avoidance of chromatography, making it suitable for larger-scale preparations. nih.gov

Another general approach involves the palladium-catalyzed aminocarbonylation of a halo-isoquinoline precursor. For instance, 1-iodoisoquinoline can be effectively converted into a variety of isoquinoline-1-carboxamides. This transformation highlights a powerful method for constructing the carboxamide moiety at the C1 position. researchgate.net

The characterization of intermediates is critical at each stage of the synthesis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry are routinely employed to confirm the structure and purity of each synthesized compound before proceeding to the next step. nih.gov

Chemical Modifications and Derivatization for Structure-Activity Relationship (SAR) Studies

To explore the biological potential and understand the structural requirements for activity, extensive chemical modifications of the 5-aminoisoquinoline-1-carboxamide scaffold have been undertaken. These studies are crucial for elucidating Structure-Activity Relationships (SAR).

Synthesis of N-Substituted Carboxamide Analogs

The amide group at the C1-position is a prime site for modification to probe its influence on biological activity. A highly efficient method for generating a library of N-substituted analogs is the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline. researchgate.net This reaction introduces carbon monoxide and an amine simultaneously to form the desired carboxamide.

The choice of catalyst and ligand is crucial for the success of this reaction, especially when using amines with varying reactivity. For simple primary and secondary amines, a catalyst system of palladium(II) acetate (B1210297) (Pd(OAc)₂) with triphenylphosphine (PPh₃) is effective under mild conditions (50 °C, 1 bar CO). researchgate.net However, for less reactive amines, such as amino acid esters or aromatic amines, a more robust bidentate ligand like XantPhos is required to achieve high conversion rates. researchgate.net This methodology allows for the synthesis of a diverse range of N-substituted isoquinoline-1-carboxamides in good to excellent yields (50-89%). researchgate.net

Interactive Table: Synthesis of N-Substituted Isoquinoline-1-Carboxamides via Aminocarbonylation This table is based on the aminocarbonylation of 1-iodoisoquinoline, a model reaction demonstrating the synthesis of N-substituted analogs.

Amine NucleophileCatalyst/LigandProduct (N-Substituted Isoquinoline-1-carboxamide)Yield (%)
DiethylaminePd(OAc)₂/PPh₃N,N-Diethylisoquinoline-1-carboxamide85
MorpholinePd(OAc)₂/PPh₃(Isoquinolin-1-yl)(morpholino)methanone89
L-Alanine methyl esterPd(OAc)₂/XantPhosMethyl (S)-2-(isoquinoline-1-carboxamido)propanoate75
AnilinePd(OAc)₂/XantPhosN-Phenylisoquinoline-1-carboxamide68
L-Proline methyl esterPd(OAc)₂/XantPhosMethyl (S)-1-(isoquinoline-1-carbonyl)pyrrolidine-2-carboxylate78

Data sourced from a study on palladium-catalyzed aminocarbonylation. researchgate.net

Substitution Patterns on the Isoquinoline Ring System

Modifying the isoquinoline ring itself is another key strategy in SAR studies. Introducing various substituents at different positions can significantly impact the molecule's electronic properties, conformation, and ability to interact with biological targets. For example, in the development of factor Xa inhibitors, various aminoisoquinolines were synthesized to explore these relationships. mdpi.com

Synthetic strategies to achieve diverse substitution patterns often begin with a pre-functionalized isoquinoline. For instance, a bromo-substituted isoquinoline can serve as a handle for introducing other groups via cross-coupling reactions. mdpi.com Alternatively, functional groups can be installed through electrophilic substitution reactions like nitration, as seen in the synthesis of the 5-aminoisoquinolin-1-one intermediate. nih.gov The synthesis of compounds like 5-amino-4-morpholinoisoquinoline-l-carboxaldehyde thiosemicarbazone demonstrates that multiple positions on the ring can be functionalized to probe for optimal activity. mdpi.com

Preparation of Isotopically Labeled Probes for Mechanistic Elucidation

Isotopically labeled versions of 5-aminoisoquinoline-1-carboxamide and its analogs are invaluable tools for mechanistic studies, particularly in drug metabolism and pharmacokinetic (DMPK) analyses and for in vivo imaging techniques like Positron Emission Tomography (PET).

The design of radiolabeled PARP inhibitors, many of which share structural similarities with isoquinoline carboxamides, provides a blueprint for how such labeling can be achieved. nih.govmdpi.com Common strategies involve the late-stage introduction of a radioactive isotope, such as ¹⁸F, or a stable heavy isotope like ¹³C.

For PET imaging agents, a fluorine-18 (B77423) atom ([¹⁸F]) can be introduced via nucleophilic substitution onto a precursor molecule containing a suitable leaving group. nih.gov For example, derivatives of benzimidazole (B57391) carboxamide have been successfully labeled using this method for imaging PARP-1 expression. nih.gov Similarly, the synthesis of [¹⁸F]talazoparib, a potent PARP inhibitor, demonstrates a multi-step radiosynthesis to produce a PET tracer. mdpi.com

For mechanistic or metabolic studies, stable isotopes like Carbon-13 ([¹³C]) can be incorporated. The synthesis of [¹³C₅ ribose] AICAR, an aminoimidazole carboxamide derivative, was achieved through a hybrid enzymatic and chemical approach starting from [¹³C₅]adenosine. nih.gov While a direct reported synthesis for ¹³C-labeled 5-aminoisoquinoline-1-carboxamide is not detailed, established methods for incorporating ¹³C-labeled carbon monoxide in carbonylation reactions or using labeled starting materials present viable pathways for its preparation. researchgate.net These labeled probes are essential for quantifying target engagement, understanding metabolic fate, and non-invasively imaging biological processes. nih.govmdpi.com

Molecular and Biochemical Mechanisms of Action

Poly(ADP-ribose) Polymerase (PARP) Family Enzyme Modulation

5-AIQ, a water-soluble analogue of 5-Aminoisoquinoline-1-carboxamide, is a known inhibitor of PARP enzymes, although it does not show strong selectivity for any particular isoform. nih.govbenthamscience.com While its potency against PARP-1 in laboratory settings is considered moderate, it demonstrates high levels of activity within cellular and in-vivo models, suggesting excellent cellular uptake. nih.govbenthamscience.com

The inhibitory action of compounds like 5-Aminoisoquinoline-1-carboxamide is rooted in their ability to compete with the natural substrate of PARP-1, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govfrontiersin.org By binding to the catalytic domain of the enzyme, these inhibitors prevent the synthesis of poly(ADP-ribose), a process crucial for DNA repair and other cellular functions. nih.govfrontiersin.orgresearchgate.net The carboxamide group present in these inhibitors is a key feature, often found in a cis conformation, which facilitates binding to the enzyme's active site. mdpi.com

5-AIQ is described as a potent and selective inhibitor of PARP-1 in human cells. mdpi.comresearchgate.net The trapping of PARP-1 on DNA is a critical aspect of the efficacy of PARP inhibitors. nih.gov Some inhibitors can enhance this trapping effect through an allosteric mechanism, which involves changes in the enzyme's conformation upon inhibitor binding. researchgate.netnih.gov

While many first-generation PARP inhibitors target both PARP-1 and PARP-2, there is a growing interest in developing isoform-selective inhibitors to potentially reduce side effects. nih.govascopost.com PARP-2 shares a high degree of homology with PARP-1 in its catalytic domain, which makes designing selective inhibitors challenging. mdpi.comnih.gov However, research has shown that it is possible to achieve some degree of selectivity. For instance, 5-benzamidoisoquinolin-1-one has been identified as a more selective inhibitor for PARP-2 over PARP-1. nih.gov The development of next-generation PARP1-selective inhibitors like AZD5305, which shows over 500-fold difference in targeting PARP1 over PARP2, highlights the potential for improved therapeutic profiles. ascopost.com

Inhibitory Activity of Selected Compounds against PARP-1 and PARP-2

CompoundTarget EnzymeIC50 ValueNotes
5-Benzamidoisoquinolin-1-onePARP-1 / PARP-29.3 (selectivity ratio)More selective for PARP-2. nih.gov
5-I-Ura-containing analog (P-O bond)PARP-1255 µM-
5-I-Ura-containing analog (P-O bond)PARP-2160 µM-
5-I-Ura-containing analog (P-N bond)PARP-1126 µM-
5-I-Ura-containing analog (P-N bond)PARP-2110 µM-
Ade-containing conjugate (P-N bond)PARP-263 µMMost active inhibitor against PARP-2 in this series. mdpi.com
5-I-UrdPARP-149 µM-
5-I-UrdPARP-227 µM-

This table presents a selection of data and is not exhaustive of all research findings.

The binding of PARP inhibitors to the enzyme's active site is a well-studied phenomenon. Co-crystallization studies have revealed that these inhibitors, mimicking the nicotinamide portion of NAD+, anchor themselves into the nicotinamide-binding pocket. nih.gov A common pharmacophore model for PARP-1 inhibitors includes an aromatic ring and a carboxamide core. nih.gov Key interactions involve hydrogen bonds between the carboxamide group and amino acid residues such as Glycine 863 and Serine 904, as well as π-π stacking interactions with Tyrosine 907. nih.gov

Pharmacophore models are computational tools used to identify the essential three-dimensional features of a ligand that are responsible for its biological activity. nih.govresearchgate.net These models for PARP-1 inhibitors typically highlight features such as hydrogen bond donors and acceptors, aromatic regions, and hydrophobic areas that are crucial for effective binding within the enzyme's active site. nih.govresearchgate.net

Interactions with Other Biological Targets and Receptors

Beyond their well-documented effects on the PARP enzyme family, isoquinoline (B145761) derivatives have been investigated for their modulation of other significant biological targets.

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a key role in pain sensation. eurekaselect.com Research has indicated that 5-AIQ is among the most active antagonists of the TRPV1 receptor in the class of 1,3-disubstituted urea (B33335) derivatives. mdpi.comresearchgate.net The activation of TRPV1 by various stimuli, including capsaicin, can lead to an analgesic effect through receptor desensitization. eurekaselect.com Conversely, antagonists of TRPV1 are being explored as potential novel pain therapeutics. eurekaselect.com The modulation of TRPV1 by isoquinoline carboxamides suggests a broader pharmacological profile for this class of compounds beyond PARP inhibition.

The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, and its antagonists are used clinically to manage nausea and vomiting. nih.govyoutube.com The structure of ligands that bind to the 5-HT3 receptor typically includes an aromatic part, a basic moiety, and a hydrogen bond acceptor. nih.gov Studies on a series of (iso)quinoline and quinazoline (B50416) compounds have led to the discovery of high-affinity ligands for the 5-HT3 receptor. nih.gov This suggests that the aminoisoquinoline scaffold, present in 5-Aminoisoquinoline-1-carboxamide, could potentially serve as a basis for the design of ligands targeting this receptor.

Potential for Topoisomerase Inhibition (for related quinoline (B57606) carboxamides)

While direct evidence for 5-Aminoisoquinoline-1-carboxamide as a topoisomerase inhibitor is still emerging, the broader class of quinoline carboxamides has demonstrated notable activity against these essential enzymes. Topoisomerases are critical for resolving topological challenges in DNA during replication, transcription, and repair. Certain tricyclic carboxamides, which share structural similarities with 5-Aminoisoquinoline-1-carboxamide, have been identified as potent inducers of DNA double-strand breaks and DNA-protein cross-links, which are characteristic of topoisomerase II inhibition. nih.gov

For instance, compounds like acridine-4-carboxamide and 2-(4-pyridyl)quinoline-8-carboxamide have been shown to interfere with the action of topoisomerase II. nih.gov Their mechanism, however, appears to differ from the classical trapping of the enzyme in a covalent cleavage complex, suggesting a novel mode of inhibition. nih.gov The formation of DNA-protein cross-links by 2-(4-pyridyl)quinoline-8-carboxamide in isolated nuclei was found to be ATP-dependent and was inhibited by novobiocin, a known topoisomerase II inhibitor, further solidifying the link between this class of compounds and topoisomerase activity. nih.gov

The exploration of novel bacterial topoisomerase inhibitors (NBTIs) has also shed light on the potential of quinoline derivatives. nih.gov These inhibitors are crucial in the fight against antibiotic resistance. nih.gov Although the inhibitory potency of NBTIs against topoisomerase IV can be influenced by various substitutions on the quinoline core, the fundamental interaction with the enzyme highlights the potential for this chemical scaffold to be developed as effective topoisomerase inhibitors. nih.gov

Elucidation of Downstream Biochemical Pathway Perturbations

The primary mechanism of action for 5-Aminoisoquinoline-1-carboxamide as a PARP (Poly (ADP-ribose) polymerase) inhibitor leads to a cascade of downstream effects on critical cellular pathways. These perturbations are central to its therapeutic potential.

Modulation of DNA Damage Response Pathways (relevant to PARP inhibition)

The inhibition of PARP enzymes by compounds like 5-Aminoisoquinoline-1-carboxamide has profound implications for the DNA Damage Response (DDR). PARP1 and PARP2 are key players in sensing and signaling DNA single-strand breaks. By inhibiting their activity, the repair of these breaks is hampered, leading to the accumulation of DNA lesions. When these unrepaired single-strand breaks are encountered by the replication machinery, they can be converted into more cytotoxic double-strand breaks.

In bacterial systems, a similar strategy of targeting DNA damage response pathways is being explored to combat antibiotic resistance. The bacterial SOS response, a pathway that promotes acquired resistance to antibiotics, is activated by DNA damage. nih.gov Small molecules that inhibit this pathway, termed DISARMERs (Drugs that Inhibit SOS Activation to Repress Mechanisms Enabling Resistance), represent a promising approach to enhance the efficacy of existing antibiotics. nih.gov This highlights the broader therapeutic principle of modulating DNA damage response pathways.

Influence on Cellular Stress Response Mechanisms

The accumulation of DNA damage resulting from PARP inhibition triggers significant cellular stress. This stress can activate various signaling pathways, ultimately leading to cell cycle arrest or apoptosis. The cell, in its attempt to cope with the genomic instability, may activate stress-responsive kinases and transcription factors.

The bacterial SOS response serves as a clear example of a cellular stress response to DNA damage. nih.gov This pathway involves the activation of numerous genes that promote DNA repair and mutagenesis. nih.gov Under normal conditions, the LexA protein represses the expression of these genes. nih.gov However, upon DNA damage, RecA protein filaments are formed, which stimulate the auto-cleavage of LexA, leading to the expression of the SOS pathway effectors. nih.gov While this is a bacterial system, it illustrates the fundamental principle of a stress response to DNA damage, a phenomenon also observed in eukaryotic cells following treatment with DNA-damaging agents or inhibitors of DNA repair like 5-Aminoisoquinoline-1-carboxamide.

Effects on Inflammatory Signaling Cascades (e.g., MAPKs/NF-κB pathway for isoquinoline-1-carboxamides)

Research into related isoquinoline-1-carboxamide (B73039) derivatives has revealed their potent anti-inflammatory properties, primarily through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. mdpi.comnih.gov These pathways are central regulators of the inflammatory response.

Specifically, studies on novel isoquinoline-1-carboxamide derivatives have shown their ability to suppress the production of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells. mdpi.comnih.gov One particular derivative, N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101), was found to inhibit the LPS-induced nuclear translocation of NF-κB by preventing the phosphorylation of its inhibitor, IκB. mdpi.comnih.gov

Cellular and Subcellular Investigations

In Vitro Studies in Diverse Cell Line Models

Research into isoquinoline-1-carboxamide (B73039) derivatives has demonstrated that certain compounds can effectively suppress pro-inflammatory responses without inducing significant cytotoxicity. For instance, a study on eleven novel isoquinoline-1-carboxamides (HSR1101-1111) in BV2 microglial cells showed that three of these compounds potently inhibited the production of pro-inflammatory mediators induced by lipopolysaccharide (LPS) while not significantly affecting cell viability. nih.gov This suggests that the observed anti-inflammatory effects are not a byproduct of cell death but rather a specific modulation of cellular pathways. The ability to separate anti-inflammatory activity from cytotoxicity is a crucial aspect of developing targeted therapeutic agents.

While not directly focused on 5-aminoisoquinoline-1-carboxamide itself, this study on related derivatives highlights a key characteristic of the isoquinoline-1-carboxamide scaffold: the potential for potent biological activity without compromising cellular health. This is a fundamental consideration in mechanistic studies, distinguishing targeted pharmacological effects from general toxicity.

Isoquinoline-1-carboxamides have been shown to modulate cellular phenotypes, particularly cell migration, which is a key process in inflammation and cancer. In a study involving BV2 microglial cells, treatment with lipopolysaccharide (LPS) increased cell migration, an effect that was markedly suppressed by pretreatment with an isoquinoline-1-carboxamide derivative, HSR1101. mdpi.comresearchgate.net This inhibition of cell migration points to the compound's ability to interfere with the cellular machinery responsible for cell movement, a critical aspect of the inflammatory response where immune cells migrate to sites of injury or infection. mdpi.com

The study further revealed that LPS treatment transformed the morphology of microglial cells from a resting, polarized state to an activated, amoeboid-like state, a change that was counteracted by the isoquinoline-1-carboxamide derivative. researchgate.net This modulation of cellular morphology is indicative of a shift in the activation state of the microglia, suggesting a direct influence on the phenotypic characteristics of these cells.

Amino acids and their derivatives can act as signaling molecules that regulate gene expression and protein synthesis. nih.govnih.gov While direct studies on 5-aminoisoquinoline-1-carboxamide's role in this process are limited, the broader context of amino acid-related compounds suggests potential mechanisms. The regulation of gene expression can occur at both the transcriptional and translational levels. nih.gov

In the context of inflammation, isoquinoline-1-carboxamide derivatives have been shown to regulate the expression of key inflammatory genes. For example, the derivative HSR1101 was found to attenuate the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in BV2 microglial cells. nih.govmdpi.com These enzymes are critical for the production of inflammatory mediators. The suppression of their expression indicates that the compound interferes with the signaling pathways that lead to the transcription of these genes. mdpi.com

Furthermore, the study demonstrated that HSR1101 abated the LPS-induced nuclear translocation of NF-κB, a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes. nih.govmdpi.com By preventing NF-κB from moving into the nucleus, the compound effectively blocks the transcription of its target genes, thereby reducing the inflammatory response. This provides a clear mechanism for the observed regulation of gene expression.

The regulation of protein synthesis is also a critical control point. Amino acids can influence the initiation phase of mRNA translation through signaling pathways that often overlap with those used by hormones and growth factors. nih.gov This can lead to global changes in protein synthesis or affect the translation of specific mRNAs. nih.gov

The subcellular localization of a compound and its targets is crucial for its mechanism of action. In the case of isoquinoline-1-carboxamide derivatives, a key aspect of their anti-inflammatory effect involves the regulation of the subcellular distribution of transcription factors. As mentioned previously, the derivative HSR1101 was found to inhibit the nuclear translocation of NF-κB in LPS-stimulated BV2 microglial cells. nih.govmdpi.com

NF-κB is normally sequestered in the cytoplasm by an inhibitory protein called IκB. mdpi.com Upon stimulation by signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. mdpi.com The finding that HSR1101 inhibits this nuclear translocation by preventing IκB phosphorylation indicates that the compound or its downstream effectors act within the cytoplasm to interfere with this critical step in the inflammatory signaling cascade. nih.govmdpi.com This demonstrates a specific intracellular action that leads to a profound downstream effect on gene expression.

Mechanistic Studies in Specialized Cellular Contexts

Microglial cells are the primary immune cells of the central nervous system and play a central role in neuroinflammation. nih.gov The activation of microglia is a hallmark of many neurodegenerative diseases. mdpi.com Therefore, models of microglial activation are invaluable for studying the effects of compounds like isoquinoline-1-carboxamides on neuroinflammatory processes.

In a widely used model, BV2 microglial cells are stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria, to mimic an inflammatory state. mdpi.com This stimulation leads to the production of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). nih.govmdpi.com

The mechanism behind these effects was further elucidated to involve the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govmdpi.com MAPKs, including extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK, are key upstream regulators of NF-κB and other inflammatory responses. mdpi.com The study found that HSR1101 inhibited the LPS-induced phosphorylation of these MAPKs, and specific inhibitors of these kinases mimicked the anti-inflammatory and anti-migratory effects of HSR1101. nih.govmdpi.com This indicates that the MAPK/NF-κB signaling axis is a primary target of this class of compounds in microglial cells.

Studies in Ischemia-Reperfusion Cellular Models (relevant to 5-AIQ)

Ischemia-reperfusion (I/R) injury is a significant cause of tissue damage that occurs when blood supply is restored to a tissue after a period of ischemia or lack of oxygen. A key player in the cellular damage cascade initiated by I/R is the nuclear enzyme Poly (ADP-ribose) polymerase (PARP). In this context, the compound 5-aminoisoquinolinone (5-AIQ) , a potent, water-soluble inhibitor of PARP, has been investigated for its protective effects in cellular models of I/R injury. nih.govplos.org

In vitro studies using primary cultures of rat renal proximal tubular cells have demonstrated the significant protective capabilities of 5-AIQ against oxidative stress, a primary component of I/R injury. nih.gov When these cells were exposed to hydrogen peroxide (H₂O₂), a potent oxidizing agent that mimics oxidative stress, there was a marked increase in PARP activity, which led to significant cellular injury and death. nih.gov Treatment with 5-AIQ was found to counteract these effects in a dose-dependent manner. nih.gov It significantly reduced PARP activation, thereby mitigating cellular injury and preventing cell death. nih.gov

Further investigations in models of focal cerebral ischemia have shown that 5-AIQ can decrease the oxidative activity of neutrophils, which are key inflammatory cells involved in I/R injury. nih.gov In rats subjected to prolonged cerebral ischemia followed by reperfusion, administration of 5-AIQ led to a significant reduction in neutrophil oxidative activity. nih.gov This suggests that 5-AIQ's protective mechanism involves the inhibition of PARP-1, which in turn lowers the expression of inflammatory mediators by activated neutrophils. nih.gov

Table 1: Effects of 5-Aminoisoquinolinone (5-AIQ) in Ischemia-Reperfusion Cellular Models

Cellular ModelConditionKey FindingMechanismReference
Rat Renal Proximal Tubular CellsOxidative Stress (H₂O₂ Exposure)Reduced cellular injury and cell death.Inhibition of PARP activity. nih.gov
Rat NeutrophilsProlonged Cerebral Ischemia-ReperfusionDecreased oxidative activity of neutrophils.Inhibition of PARP-1, leading to reduced inflammatory mediator expression. nih.gov

Effects on Autophagy Induction (for related carboxamide derivatives)

Autophagy is a fundamental cellular process for degrading and recycling cellular components, playing a dual role in both cell survival and cell death. Certain carboxamide derivatives have been identified as modulators of this pathway.

A notable example is the pyridine (B92270) carboxamide derivative, MMV687254 . This compound was identified through phenotypic screening against Mycobacterium tuberculosis. asm.orgnih.gov While it directly inhibits the bacterium, it also exhibits a dual mechanism of action by modulating host cell processes. asm.orgnih.gov Specifically, MMV687254 was found to be an inducer of autophagy in macrophages. asm.orgnih.gov By triggering autophagy in the host macrophage, the compound enhances the cell's natural ability to clear the intracellular pathogen. asm.org This autophagy-inducing property contributes to the bactericidal effect observed when M. tuberculosis is inside macrophages. asm.org Studies confirmed that MMV687254 treatment leads to an increased conversion of LC3-I to LC3-II and the formation of LC3 puncta, which are hallmark features of autophagy induction. asm.org

Other novel pyridine-based compounds have also been investigated for their ability to induce autophagy in cancer cell lines. acs.org For instance, one such derivative demonstrated significant autophagic cell death in MCF-7 breast cancer cells, highlighting the potential for carboxamides to act as dual inducers of apoptosis and autophagy. acs.org

Table 2: Effects of Related Carboxamide Derivatives on Autophagy

Compound ClassSpecific CompoundCellular ModelEffectSignificanceReference
Pyridine CarboxamideMMV687254THP-1 MacrophagesInduces autophagyEnhances clearance of intracellular M. tuberculosis asm.orgnih.gov
Pyridine-based CompoundCompound 12MCF-7 Breast Cancer CellsInduces autophagic cell deathPotential dual-activity anticancer agent (apoptosis and autophagy induction) acs.org

Investigation in Microbial Cell Culture Models (e.g., Mycobacterium tuberculosis for related carboxamides)

The search for new antimicrobial agents has led to the investigation of various carboxamide derivatives against pathogenic microbes, most notably Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

High-throughput screening of chemical libraries has identified several classes of carboxamides with potent antitubercular activity. asm.orgnih.gov The tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) scaffold emerged as a promising hit series from a whole-cell screening campaign against Mtb. plos.orgnih.govnih.gov Optimization of this series led to compounds with potent bactericidal activity and efficacy in mouse models of Mtb infection. plos.orgnih.gov The mechanism of action for some of these compounds was linked to the inhibition of MmpL3, an essential transporter involved in the synthesis of the mycobacterial cell wall. plos.org

Similarly, screening of the "Pathogen Box" library from the Medicines for Malaria Venture identified the pyridine carboxamide MMV687254 as a specific and potent inhibitor of Mtb. asm.orgnih.gov Mechanistic studies revealed that many of these carboxamide-based compounds function as prodrugs. asm.org For example, MMV687254 requires hydrolysis by the mycobacterial amidase, AmiC, to be activated. asm.org This activation step is crucial for its antibacterial effect. Resistance to such compounds has been linked to mutations in the amiC gene. asm.org

Other classes, such as furan/thiophene carboxamides and 6-dialkylaminopyrimidine carboxamides , have also shown significant in vitro activity against the H37Rv strain of Mtb, with some compounds exhibiting minimum inhibitory concentrations (MIC) below 1 µg/mL. nih.govdntb.gov.ua These findings underscore the potential of diverse carboxamide scaffolds as starting points for the development of new antitubercular drugs. nih.govdntb.gov.ua

Table 3: Activity of Related Carboxamides in Mycobacterium tuberculosis (Mtb) Culture Models

Carboxamide ClassModelKey FindingsMechanism of Action HighlightReference
Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP)Mtb whole-cell screen, mouse infection modelPotent bactericidal activity; reduced bacterial load in vivo.Inhibition of the MmpL3 transporter. plos.orgnih.gov
Pyridine Carboxamide (MMV687254)Mtb in vitro, macrophage infection modelBactericidal in macrophages; active against drug-resistant strains.Prodrug activated by mycobacterial amidase (AmiC); induces host cell autophagy. asm.orgnih.gov
Furan/Thiophene CarboxamidesMtb H37Rv strain in vitroSeveral compounds with MIC < 1 µg/mL.Predicted to inhibit enoyl ACP reductase. nih.gov
6-Dialkylaminopyrimidine CarboxamidesMtb H37Rv strain in vitroSeven compounds with MIC < 1.00 µM; bactericidal activity.Does not affect DNA or cell wall integrity (preliminary). dntb.gov.ua

Preclinical in Vivo Mechanistic Investigations

Animal Models for Pathway and Target Validation

Animal models have been instrumental in elucidating the pathways and targets of 5-Aminoisoquinoline-1-carboxamide, a well-established inhibitor of Poly(ADP-ribose) polymerases (PARPs). benthamscience.com These in vivo studies provide crucial mechanistic insights into how 5-AIQ functions at the organ and cellular level.

5-AIQ is recognized as a potent, water-soluble inhibitor of PARP-1, an enzyme that becomes overactivated by DNA strand breaks in various pathological conditions. mdpi.com Animal models are fundamental for validating the inhibition of PARP by 5-AIQ in specific organ systems. For instance, in a rat model of periodontitis, ligation of a molar was shown to induce significant PARP activation in the gingivomucosal tissue, as confirmed by positive staining for the enzyme. nih.gov Treatment with 5-AIQ markedly decreased this PARP activation, demonstrating its direct inhibitory effect within the affected tissue. nih.gov Similarly, in models of liver ischemia-reperfusion, 5-AIQ administration reduced PARP activation, confirming the compound's ability to engage its target in the liver. medchemexpress.com These studies use immunohistochemical techniques to visually and quantitatively assess PARP activity, thereby validating the mechanism of action of 5-AIQ in vivo.

The mechanistic effects of 5-AIQ have been extensively explored in animal models of organ injury, particularly those involving ischemia-reperfusion (I/R). I/R injury, a condition where tissue damage occurs after blood supply returns to an area following a lack of oxygen, is a common model for studying the protective effects of PARP inhibitors.

In a murine model of hepatic I/R, the administration of 5-AIQ at the onset of reperfusion provided significant mechanistic insights. nih.gov The study, using intravital fluorescence microscopy, revealed that I/R injury significantly increased the interaction between platelets, leukocytes, and endothelial cells in liver microvessels, leading to impaired sinusoidal perfusion. nih.gov Treatment with 5-AIQ attenuated these effects by reducing the number of adherent platelets and leukocytes, which in turn ameliorated the perfusion failure. nih.gov Furthermore, 5-AIQ treatment decreased the number of necrotic and apoptotic cells, indicating a direct role in preventing cell death pathways triggered by I/R. nih.gov However, it did not show a protective effect against postischemic oxidative stress. nih.gov

Studies in rodent models have consistently shown that 5-AIQ ameliorates tissue damage in I/R models of the liver, kidney, and heart. benthamscience.commdpi.com The protective activity is linked to its ability to inhibit PARP, which prevents the depletion of cellular energy stores (NAD+ and ATP) and subsequent cell death.

Table 1: Mechanistic Effects of 5-AIQ in Animal Models of Organ Injury

Animal Model Organ Key Mechanistic Findings Reference
Murine Hepatic Ischemia-Reperfusion Liver Attenuated platelet and leukocyte-endothelial cell interactions. Ameliorated sinusoidal perfusion failure. Reduced necrotic and apoptotic cells. nih.gov
Rat Hepatic Ischemia-Reperfusion Liver Reduced PARP activation. Less staining for ICAM-1. medchemexpress.com
Rodent Models of Ischemia Kidney, Heart Ameliorates tissue damage following reperfusion. benthamscience.com

The utility of 5-AIQ extends to preclinical models of neurodegenerative diseases, where inflammation is a key component of the pathology. benthamscience.comnih.govmdpi.com In conditions like Parkinson's disease and multiple sclerosis, the anti-inflammatory activity of 5-AIQ has been mechanistically investigated. benthamscience.com

The primary mechanism in these models involves the interplay between PARP-1 and the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). benthamscience.com PARP-1 activation is known to be a co-activator of NF-κB, which regulates the expression of numerous pro-inflammatory genes. By inhibiting PARP-1, 5-AIQ causes a down-regulation of NF-κB activity. benthamscience.com This, in turn, leads to decreased expression of inflammatory mediators such as cytokines and adhesion molecules. benthamscience.com This indirect inhibition of gene expression is considered central to the beneficial effects of 5-AIQ observed in models of arthritis, Parkinson's disease, and multiple sclerosis. benthamscience.com

Pharmacodynamic Evaluation in Preclinical Systems

Pharmacodynamic studies assess the biochemical and physiological effects of a drug on the body. For 5-AIQ, these evaluations have focused on confirming its engagement with PARP in tissues and the subsequent modulation of downstream signaling pathways.

Target engagement confirms that a compound interacts with its intended molecular target in a living system. For 5-AIQ, target engagement is demonstrated by measuring the inhibition of PARP activity in tissues from treated animals. In a rat model of liver ischemia, administration of 5-AIQ resulted in reduced PARP activation in liver tissue. medchemexpress.com Similarly, in a rat model of periodontitis, tissue samples from 5-AIQ-treated animals showed significantly less positive staining for PARP activation compared to untreated controls. nih.gov These findings provide direct evidence that 5-AIQ reaches its target enzyme in specific tissues and exerts its inhibitory function.

The inhibition of PARP by 5-AIQ triggers a cascade of downstream effects on various biochemical markers and signaling pathways. A key pathway modulated by 5-AIQ is the NF-κB signaling pathway. benthamscience.com Inhibition of PARP-1 by 5-AIQ leads to the down-regulation of NF-κB activity, which subsequently reduces the expression of NF-κB-dependent gene products, including pro-inflammatory cytokines and adhesion molecules like ICAM-1. benthamscience.commedchemexpress.com

In a murine model of liver I/R, 5-AIQ treatment prevented the increase in serum aspartate aminotransferase (AST) activity, a biomarker for hepatocellular injury. nih.gov However, it did not significantly affect postischemic alanine (B10760859) aminotransferase (ALT) release. nih.gov This modulation of specific injury markers highlights the nuanced effects of the compound on cellular processes.

Table 2: Modulation of Biochemical Markers and Pathways by 5-AIQ in vivo

Animal Model Modulated Marker/Pathway Effect Reference
General Inflammation Models NF-κB Signaling Pathway Down-regulated benthamscience.com
General Inflammation Models Cytokines & Adhesion Molecules Expression is down-regulated benthamscience.com
Rat Hepatic Ischemia-Reperfusion ICAM-1 Reduced staining medchemexpress.com
Murine Hepatic Ischemia-Reperfusion Aspartate Aminotransferase (AST) Prevented I/R-induced increase nih.gov

Structure Activity Relationship Sar and Rational Design Principles

Identification of Key Pharmacophoric Features for Biological Activity

The biological activity of 5-aminoisoquinoline-1-carboxamide and its derivatives, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, is dictated by a set of crucial pharmacophoric features. These features are the essential three-dimensional arrangement of atoms or groups of atoms required for a specific biological interaction.

Core pharmacophoric elements for PARP-1 inhibitors include an aromatic ring system and a carboxamide group. nih.gov The isoquinoline (B145761) portion of the molecule provides the necessary aromatic surface for engaging in π-π stacking interactions with aromatic amino acid residues in the enzyme's binding site, such as Tyrosine 907 (Tyr907). nih.gov

The carboxamide moiety at the C1 position is arguably the most critical feature for binding. It acts as a mimic of the nicotinamide (B372718) portion of the NAD+ substrate, which is the natural ligand for PARP enzymes. nih.gov This carboxamide group forms a precise network of hydrogen bonds with the protein backbone in the active site. Specifically, it can form hydrogen bonds with the amino acid residues Glycine 863 (Gly863) and Serine 904 (Ser904), which anchor the inhibitor firmly in the nicotinamide-binding pocket. nih.gov The isoquinolin-1-one core, a related scaffold, demonstrates similar crucial hydrogen-bonding networks involving the lactam oxygen and N-H group, alongside π-stacking interactions with tyrosine residues. The fundamental 5-aminoisoquinoline (B16527) structure itself is recognized as a potent inhibitor of PARP-1. mdpi.com

Strategies for Scaffold Optimization and Analog Development

The isoquinoline framework is considered a "privileged scaffold" in medicinal chemistry, serving as a versatile template for drug discovery across a wide range of pharmacological activities. nih.gov Optimization of the 5-aminoisoquinoline-1-carboxamide scaffold involves several strategic approaches aimed at improving potency, selectivity, and pharmacokinetic properties. A common strategy involves a modular synthesis approach where different sections of the molecule can be systematically varied to probe the structure-activity relationship. researchgate.net

One general principle in scaffold optimization is the replacement of certain chemical groups with others to fine-tune properties. For instance, replacing lipophilic phenyl rings with heterocyclic rings is a known strategy to reduce lipophilicity and potentially improve metabolic stability and solubility. nih.gov For the isoquinoline-1-carboxamide (B73039) scaffold, development has focused on modifications at the C5 position and on the carboxamide group itself to create extensive libraries of analogs for biological screening. mdpi.com

The amino group at the C5 position of the isoquinoline ring is a key site for modification to alter the compound's activity and selectivity. Research into related isoquinolin-1-ones has shown that acylating the 5-amino group can lead to significant changes in biological profiles. nih.govacs.org

For example, a series of 5-(substituted benzamido)isoquinolin-1-ones were synthesized and evaluated for their ability to inhibit PARP-1 and PARP-2. It was discovered that introducing a benzoyl group at the 5-amino position (creating 5-benzamidoisoquinolin-1-one) resulted in compounds that were more selective for inhibiting PARP-2 over PARP-1. nih.govacs.org This selectivity is thought to arise from the size of the substituent. Large groups, such as 5-benzoyloxy, are too bulky to be accommodated in the slightly smaller binding pocket of PARP-1 but can fit within the PARP-2 active site. In contrast, analogs with smaller ω-carboxyalkyl groups at the C5 position were less selective. acs.org The introduction of a simple methyl group at the 3-position was found to decrease potency against PARP-2 while retaining activity against PARP-1, thereby reducing selectivity.

Compound/ModificationTarget(s)Observed EffectReference
5-Benzamidoisoquinolin-1-onePARP-1, PARP-2More selective inhibition of PARP-2. nih.govacs.org
5-(ω-Carboxyalkyl)isoquinolin-1-onesPARP-1, PARP-2Less selective for PARP-2 inhibition. acs.org
5-Benzoyloxy/5-Phenacyloxy substituentsPARP-1, PARP-2Poor binding to PARP-1 due to large size, leading to PARP-2 selectivity.
Thiophene replacement for benzene (B151609) ringPARP-1, PARP-2Reduced potency against both isoforms.
Bulky aliphatic groups (e.g., cyclohexylcarbonyl)PARP-1, PARP-2Diminishing activity without gain of selectivity.

The carboxamide group at the C1 position is fundamental to the molecule's interaction with its biological targets, primarily through hydrogen bonding. nih.gov Therefore, modifications to this group are handled with care. The nature of the substituent on the carboxamide nitrogen can dramatically influence activity. For some molecular scaffolds, converting a carboxylic acid to a primary amide (with an -NH2 group) can confer biological activity, whereas further substitution on the amide nitrogen to create secondary or tertiary amides can abolish it. oncotarget.com This highlights the critical role of the N-H protons of a primary or secondary carboxamide in forming essential hydrogen bonds with the target protein.

Computational Approaches in Molecular Design and Prediction

Computational chemistry has become an indispensable tool in the rational design of novel inhibitors based on the 5-aminoisoquinoline-1-carboxamide scaffold. These in silico methods allow researchers to predict how newly designed molecules will interact with their biological targets, thereby prioritizing the synthesis of compounds with the highest likelihood of success. mdpi.comsci-hub.se

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For the 5-aminoisoquinoline-1-carboxamide family of compounds, docking is used to place potential analogs into the three-dimensional structure of the target enzyme's active site (e.g., PARP).

These simulations can predict the binding mode and estimate the binding affinity, often expressed as a docking score or free energy of binding. sci-hub.se For example, docking studies on related quinoline (B57606) carboxamides have identified key hydrogen bond interactions with specific amino acid residues like Met793 in the EGFR kinase domain. sci-hub.se In one study, a docked model of an isoquinolin-1-one inhibitor in the PARP-2 binding site was further refined using molecular dynamics simulations to achieve a more accurate final model of the enzyme-inhibitor complex. Such studies are vital for understanding the SAR at a molecular level and for designing new analogs with improved interactions. mdpi.commdpi.com

ScaffoldTargetKey Finding from DockingReference
Oxoquinoline-carboxamideEGFRPredicted H-bond interactions with Asp855 and Thr854; docking score of -8.839 kcal/mol for the lead compound. nih.gov
Quinoline-2-carboxamide chalconeEGFRCalculated free energy of binding for a series of compounds, with scores up to -9.46 kcal/mol. sci-hub.se
Isoquinolin-1-onePARP-2Docking followed by molecular dynamics revealed close proximity (3.1 Å) between the basic Lys308 residue and the 5-amine group of the ligand.
N-Phenylthieno[2,3-b]pyridine-2-carboxamideFOXM1Identified Val296 and Leu289 as key residues for binding interactions in the DNA-binding site. researchgate.net

Quantum chemical calculations provide a deeper understanding of a molecule's intrinsic properties, which govern its behavior and interactions. escholarship.org Methods like Density Functional Theory (DFT) are used to calculate the electronic properties of molecules like 5-aminoisoquinoline and its derivatives. nih.gov

These calculations can determine the distribution of electron density, molecular orbital energies such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and electrostatic potential maps. sci-hub.senih.gov This information is crucial for understanding the reactivity of the molecule and the nature of its non-covalent interactions (e.g., electrostatic and hydrogen bonds) with the target protein. lpnu.ua For instance, quantum chemical studies on the closely related 5-aminoquinoline (B19350) have been performed to analyze its electronic and vibrational properties, providing fundamental data that aids in understanding its interactions at the molecular level. nih.gov

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for probing the molecular structure of 5-Aminoisoquinoline-1-carboxamide, offering insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 5-Aminoisoquinoline-1-carboxamide, both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework. nih.gov

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. In a typical spectrum of 5-Aminoisoquinoline-1-carboxamide, distinct signals corresponding to the aromatic protons on the isoquinoline (B145761) ring system and the protons of the amino and carboxamide groups are observed. chemicalbook.com The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to assign each proton to its specific position in the molecule. chemicalbook.com For instance, the protons on the isoquinoline ring will appear in the aromatic region, with their exact shifts influenced by the electron-donating amino group and the electron-withdrawing carboxamide group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. chemicalbook.com The spectrum of 5-Aminoisoquinoline-1-carboxamide will show distinct peaks for each of the nine carbon atoms in the isoquinoline core, as well as the carbon of the carboxamide group. The chemical shifts of these carbons provide evidence for the presence of the aromatic rings and the carboxamide functional group. chemicalbook.com

¹H NMR Data (400 MHz, CDCl₃)
Shift (ppm) Assignment
9.172A
8.767B
7.570C
7.38D
6.929E
4.32F
Data sourced from ChemicalBook chemicalbook.com
¹³C NMR Data
Shift (ppm) Assignment
153.3C
144.7C
142.1C
131.9C
129.1C
127.9C
120.3C
115.1C
109.9C
Data sourced from ChemicalBook chemicalbook.com

Mass Spectrometry (MS/MS, ESI-MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For 5-Aminoisoquinoline-1-carboxamide, Electrospray Ionization (ESI) is a common soft ionization technique that allows the molecule to be ionized with minimal fragmentation, typically forming a protonated molecule [M+H]⁺. mdpi.com

ESI-MS: In ESI-MS, the mass-to-charge ratio (m/z) of the parent ion is measured, which for 5-Aminoisoquinoline-1-carboxamide (C₉H₈N₂O) is expected to be approximately 173.07.

MS/MS: Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. mdpi.com This fragmentation pattern is unique to the molecule and can be used for definitive identification. For example, in a UPLC-MS/MS method, the precursor ion of 5-aminoisoquinoline (B16527) at m/z 145.0 was fragmented to produce product ions at m/z 91.0 and 117.4. mdpi.com This fragmentation data is crucial for quantitative analysis in complex samples.

Mass Spectrometry Data
Technique Observation
ESI-MS Precursor ion [M+H]⁺ at m/z 145.0
MS/MS Product ions at m/z 91.0, 117.4, 101.3, and 128.3
Data from a study on 5-Aminoisoquinoline mdpi.com

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of 5-Aminoisoquinoline-1-carboxamide will exhibit characteristic absorption bands. For example, N-H stretching vibrations from the primary amine (NH₂) and the amide (CONH₂) groups will appear in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide group will be a strong band around 1680-1630 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. youtube.com Molecules with conjugated systems, such as the isoquinoline ring in 5-Aminoisoquinoline-1-carboxamide, absorb UV or visible light to promote electrons to higher energy orbitals. youtube.com The wavelength of maximum absorbance (λmax) is characteristic of the compound's electronic structure. The absorption spectrum of 5-aminoquinoline (B19350) derivatives is influenced by the solvent polarity. researchgate.net

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are essential for separating 5-Aminoisoquinoline-1-carboxamide from impurities and for its quantification in research samples.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and selective analytical method used for the quantitative analysis of compounds in complex matrices like plasma. mdpi.com This technique combines the high separation efficiency of UPLC with the specific detection capabilities of tandem mass spectrometry. mdpi.com A validated UPLC-MS/MS method for 5-aminoisoquinoline demonstrated linearity in the concentration range of 1.0 to 666 ng/mL. mdpi.com The method utilized an Acquity CSH18 column and a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (35:65, v/v) with a flow rate of 0.3 mL/min. mdpi.com Detection was achieved using electrospray ionization in positive mode with multiple reaction monitoring (MRM). mdpi.com

UPLC-MS/MS Method Parameters for 5-Aminoisoquinoline
Parameter Condition
Column Acquity CSH18 (2.1 × 100 mm; 1.7 µm)
Mobile Phase 10 mM Ammonium Acetate and Acetonitrile (35:65; v/v)
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (Positive)
Detection Mode Multiple Reaction Monitoring (MRM)
Linear Range 1.0 - 666 ng/mL
Data from a study on 5-Aminoisoquinoline mdpi.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. In the context of 5-Aminoisoquinoline-1-carboxamide research, HPLC methods are developed to assess the purity of synthesized batches and to quantify the compound in various experimental samples. A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The detection is commonly performed using a UV detector set at the λmax of the compound. The retention time of the compound is a characteristic parameter for its identification under specific chromatographic conditions, while the peak area is proportional to its concentration, allowing for accurate quantification. nih.gov

Biochemical and Biophysical Assays for Quantitative Activity Measurement

The quantitative assessment of the inhibitory activity of 5-Aminoisoquinoline-1-carboxamide against PARP enzymes is fundamental to its development and characterization. This is achieved through a variety of biochemical and biophysical assays designed to measure enzyme activity, ligand-protein interactions, and binding affinities with high precision and throughput.

Enzyme Activity Assays (e.g., FlashPlate, solution-phase assays for PARP)

Enzyme activity assays are the cornerstone for determining the potency of PARP inhibitors. These assays measure the catalytic activity of PARP enzymes in the presence of varying concentrations of the inhibitor to determine its half-maximal inhibitory concentration (IC50).

FlashPlate Assays: For high-throughput screening (HTS) of PARP-1 inhibitors, a robust and sensitive method is the 96-well or 384-well FlashPlate assay. acs.orgnih.gov This scintillation proximity assay (SPA) format offers a non-radioactive and homogeneous platform for measuring PARP-1 activity. The assay principle involves the immobilization of histones, which are protein substrates for PARP-1, onto the surface of the FlashPlate. The enzymatic reaction is initiated by adding the PARP-1 enzyme and a mixture of NAD+ and biotinylated NAD+ as substrates. In the presence of an active PARP-1 enzyme, biotinylated poly(ADP-ribose) (PAR) chains are synthesized and attached to the histones. Subsequently, a streptavidin-europium conjugate is added, which binds to the biotinylated PAR. The proximity of the europium chelate to the scintillant embedded in the plate walls results in a detectable signal that is proportional to the PARP-1 activity. Inhibitors like 5-Aminoisoquinoline-1-carboxamide and its derivatives compete with NAD+ for the active site of PARP-1, leading to a decrease in PAR synthesis and a corresponding reduction in the luminescent signal. This allows for the determination of the inhibitor's potency. For instance, various 5-benzamidoisoquinolin-1-ones, which are structurally related to 5-Aminoisoquinoline-1-carboxamide, have been evaluated for their inhibitory activity against PARP-1 using this assay format. acs.orgnih.gov

Solution-Phase Assays for PARP: In addition to solid-phase assays, solution-phase assays are also widely used to assess the inhibitory effects on PARP enzymes, including PARP-2. acs.orgnih.gov These assays are often colorimetric or chemiluminescent and are well-suited for detailed kinetic studies and for determining the selectivity of inhibitors against different PARP isoforms. A common format involves the use of a 96-well plate where the PARP enzyme, the inhibitor, and the substrates (including biotinylated NAD+) are incubated in solution. The resulting biotinylated PAR is then captured on a streptavidin-coated plate. The amount of captured product is quantified using a streptavidin-peroxidase conjugate and a colorimetric or chemiluminescent substrate. The intensity of the signal is inversely proportional to the inhibitory activity of the compound being tested. This method has been employed to determine the IC50 values for a range of isoquinolin-1-one derivatives against both PARP-1 and PARP-2, providing valuable data on their potency and selectivity. acs.orgnih.gov

Compound DerivativePARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (PARP-1/PARP-2)
5-Benzamidoisoquinolin-1-one300329.3
5-(4-Fluorobenzamido)isoquinolin-1-one180355.1
5-(3-Methoxybenzamido)isoquinolin-1-one260455.8
Data for structurally related 5-benzamidoisoquinolin-1-one derivatives. acs.orgnih.gov

Fluorescence-Based Interaction Studies

Fluorescence-based techniques are powerful tools for investigating the direct interaction between a fluorescently labeled ligand and a protein, providing insights into binding events in a homogeneous solution. nih.govmdpi.comresearchgate.net

Fluorescence Polarization (FP) Assays: Fluorescence polarization is a highly sensitive method used to monitor the binding of a small fluorescent molecule (tracer) to a larger protein. youtube.comnih.gov The principle is based on the observation that when a fluorescent molecule is excited with polarized light, the polarization of the emitted light is inversely proportional to the molecule's rotational speed. A small, freely rotating fluorescent tracer will have a low polarization value. However, when it binds to a much larger protein like PARP, its rotation slows down significantly, resulting in a higher polarization value.

In a competitive FP assay for PARP inhibitors, a fluorescently labeled ligand that binds to the NAD+ binding pocket of PARP is used as a tracer. In the absence of a competing inhibitor, the tracer binds to PARP, leading to a high FP signal. When an unlabeled inhibitor like 5-Aminoisoquinoline-1-carboxamide is introduced, it competes with the tracer for binding to PARP. This displacement of the tracer from the protein results in a decrease in the FP signal. The magnitude of this decrease is dependent on the concentration and affinity of the inhibitor, allowing for the determination of its binding affinity (Ki). nih.govmdpi.com This technique is amenable to high-throughput screening and provides a direct measure of the compound's ability to engage the target protein. researchgate.net

Assay ParameterDescription
Principle Measures the change in the rotational speed of a fluorescent tracer upon binding to a protein.
Tracer A fluorescently labeled molecule that binds to the active site of PARP.
Measurement Change in fluorescence polarization upon displacement of the tracer by an inhibitor.
Output Determination of binding affinity (Ki) of the inhibitor.

Binding Affinity Determination Methods

Directly measuring the binding affinity of an inhibitor to its target protein is crucial for understanding its potency and for structure-activity relationship (SAR) studies. Isothermal titration calorimetry and surface plasmon resonance are two powerful label-free techniques for this purpose.

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for characterizing the thermodynamics of binding interactions. nih.govresearchgate.net It directly measures the heat released or absorbed during the binding event between a ligand (e.g., 5-Aminoisoquinoline-1-carboxamide) and a macromolecule (e.g., PARP). researchgate.netnih.gov In a typical ITC experiment, a solution of the inhibitor is titrated into a solution containing the PARP enzyme in a highly sensitive calorimeter. The instrument measures the minute heat changes that occur with each injection.

The resulting data are plotted as heat change per injection versus the molar ratio of the inhibitor to the protein. Fitting this binding isotherm to a suitable binding model yields key thermodynamic parameters, including the binding affinity (Kd), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.gov This detailed thermodynamic profile provides a deep understanding of the driving forces behind the molecular recognition process. nih.govresearchgate.net

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical biosensing technique that allows for the detailed analysis of the kinetics of molecular interactions. nih.gov In an SPR experiment, the PARP enzyme is typically immobilized on the surface of a sensor chip. A solution containing the inhibitor, such as 5-Aminoisoquinoline-1-carboxamide, is then flowed over the sensor surface. The binding of the inhibitor to the immobilized PARP causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

By monitoring the SPR signal over time during the association (inhibitor flowing over the surface) and dissociation (buffer flowing over the surface) phases, the association rate constant (ka) and the dissociation rate constant (kd) can be determined. The equilibrium dissociation constant (Kd), which is a measure of binding affinity, can then be calculated as the ratio of kd to ka. SPR provides valuable kinetic information that complements the thermodynamic data obtained from ITC. nih.gov

MethodPrincipleKey Parameters Determined
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding. nih.govresearchgate.netBinding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) nih.gov
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface. nih.govAssociation Rate (ka), Dissociation Rate (kd), Binding Affinity (Kd)

Future Research Trajectories and Academic Perspectives

Identification of Novel Biological Functions and Unexplored Mechanisms

While the inhibitory effects of 5-Aminoisoquinoline (B16527) on Poly (ADP-ribose) polymerase 1 (PARP-1) are well-documented, the full spectrum of its biological functions remains an open area for investigation. mdpi.com Future research should aim to uncover novel molecular targets and signaling pathways modulated by this class of compounds. For instance, certain isoquinoline-1-carboxamide (B73039) derivatives have demonstrated anti-inflammatory and anti-migratory activities in microglial cells by inhibiting the MAPKs/NF-κB pathway, suggesting a potential role in neurodegenerative diseases. nih.gov Specifically, the compound N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) was found to suppress pro-inflammatory mediators and reverse the suppression of the anti-inflammatory cytokine IL-10. nih.gov

Further studies could explore the effects of 5-Aminoisoquinoline-1-carboxamide and its analogs on other cellular processes. Given that some isoquinoline (B145761) derivatives act as antagonists for the P2X7 receptor, which is implicated in cancer and inflammation, investigating whether 5-Aminoisoquinoline-1-carboxamide shares this activity could be a fruitful line of inquiry. nih.gov Additionally, the potential for this compound to act as a Transient Receptor Potential Vanilloid-1 (TRPV-1) antagonist, a target for chronic pain, warrants further investigation. mdpi.com The exploration of its effects on various cellular models, including different cancer cell lines and primary neuronal cultures, could reveal previously unknown cytoprotective or cytotoxic activities.

Development of 5-Aminoisoquinoline-1-carboxamide as a Chemical Probe for Fundamental Biological Processes

A well-characterized chemical probe is an invaluable tool for dissecting complex biological systems. escholarship.org 5-Aminoisoquinoline-1-carboxamide, with its known potent and selective inhibition of PARP-1, is a strong candidate for development as a chemical probe. mdpi.com To be a robust tool, a chemical probe should be accompanied by an inactive analog to serve as a negative control, helping to ensure that observed biological effects are due to the intended target inhibition. escholarship.org

Future efforts should focus on synthesizing and characterizing such a control compound for 5-Aminoisoquinoline-1-carboxamide. This would involve creating a structurally similar molecule that lacks the ability to inhibit PARP-1. The availability of such a pair of compounds would enable researchers to more confidently attribute cellular and physiological outcomes to PARP-1 inhibition. This approach has been successfully used with other chemical probes, such as the BET family bromodomain inhibitors, to explore their roles in diverse areas like oncology and inflammation. escholarship.org

Integration with Omics Technologies for Systems-Level Understanding

To gain a comprehensive understanding of the cellular impact of 5-Aminoisoquinoline-1-carboxamide, its study should be integrated with various "omics" technologies. Transcriptomics (RNA-seq), proteomics, and metabolomics can provide a global view of the changes in gene expression, protein levels, and metabolic profiles, respectively, following treatment with the compound.

This systems-level approach can help to:

Identify off-target effects.

Uncover novel signaling pathways affected by PARP-1 inhibition.

Elucidate mechanisms of resistance or sensitivity to the compound.

For example, applying these technologies to cells treated with 5-Aminoisoquinoline-1-carboxamide could reveal downstream consequences of PARP-1 inhibition on DNA repair, cell cycle regulation, and metabolic reprogramming in greater detail.

Exploration of Structure-Function Relationships within Broader Isoquinoline Chemical Space

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active molecules. ontosight.ai A systematic exploration of the structure-activity relationships (SAR) within the broader isoquinoline chemical space is crucial for developing more potent and selective analogs of 5-Aminoisoquinoline-1-carboxamide.

SAR studies involve synthesizing and testing a series of related compounds to understand how specific chemical modifications influence their biological activity. acs.org For instance, research on quinoline-4-carboxamide derivatives demonstrated that modifying the linker length and substituents could significantly improve antiplasmodial activity and pharmacokinetic properties. acs.org Similarly, studies on quinazolinone-2-carboxamide derivatives revealed that the position of an ethyl substituent on a benzyl (B1604629) moiety was critical for its inhibitory effect. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-Aminoisoquinoline-1-carboxamide, and how can experimental conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves functionalization of isoquinoline precursors. A validated route includes cyclization of substituted precursors using nitrile and amino group-introducing reagents (e.g., NH₃/CN sources) under controlled temperatures (70–100°C) and inert atmospheres. Key steps include regioselective amination at the 5-position and carboxamide formation at the 1-position . Optimization requires monitoring reaction progress via TLC or HPLC, with purity confirmed by NMR (¹H/¹³C) and mass spectrometry. Reproducibility hinges on precise stoichiometry and anhydrous conditions .

Q. How can researchers validate the structural identity and purity of 5-Aminoisoquinoline-1-carboxamide during synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic proton shifts at δ 7.5–8.5 ppm for isoquinoline backbone).
  • FT-IR : Identify NH₂ (3300–3500 cm⁻¹) and carboxamide C=O (1650–1700 cm⁻¹) stretches.
  • Mass Spectrometry (MS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC : Assess purity (>95% by area normalization) using C18 columns and acetonitrile/water gradients .

Q. What are the primary biological targets of 5-Aminoisoquinoline-1-carboxamide, and how can preliminary activity assays be designed?

  • Methodological Answer : Isoquinoline derivatives often target enzymes like monoamine oxidases (MAOs) or kinases. For initial screening:

  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., Amplex Red for MAO-A/B) to measure IC₅₀ values.
  • Cellular Assays : Test cytotoxicity (MTT assay) and apoptosis markers (caspase-3/7 activation) in relevant cell lines (e.g., cancer models).
  • Dose-Response Curves : Employ 3–5 log-scale concentrations (1 nM–100 µM) with triplicate replicates .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) guide the rational design of 5-Aminoisoquinoline-1-carboxamide derivatives with enhanced target affinity?

  • Methodological Answer :

  • Target Selection : Prioritize proteins with known isoquinoline interactions (e.g., PARP-1, EGFR) using databases like PDB or ChEMBL.
  • Docking Workflow :

Prepare ligand (protonation states via MarvinSketch) and protein (PDB structure, water removal).

Perform grid-based docking (AutoDock Vina) with flexible side chains.

Validate poses using MM/GBSA binding energy calculations.

  • SAR Analysis : Correlate docking scores (ΔG) with experimental IC₅₀ to identify critical substituents (e.g., electron-withdrawing groups at C-1) .

Q. What strategies resolve contradictions in biological activity data for 5-Aminoisoquinoline-1-carboxamide across different studies?

  • Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., buffer pH, ATP concentrations in kinase assays).
  • Meta-Analysis : Aggregate data from ≥3 independent studies; apply statistical weighting (e.g., random-effects model).
  • Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell lines for target specificity .

Q. How do structural modifications at the 5-amino and 1-carboxamide positions influence pharmacokinetic properties?

  • Methodological Answer :

  • Modification Impact :
Position Modification Effect
5-NH₂Methylation↑ Lipophilicity (logP +0.5), ↓ Solubility
1-CarboxamideCyclization↑ Metabolic stability (CYP3A4 resistance)
  • PK Studies : Use in vitro models (Caco-2 for permeability, microsomal stability) and in vivo PK/PD profiling (rodent models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.